5-(9Z-hexadecenoyloxy)-octadecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

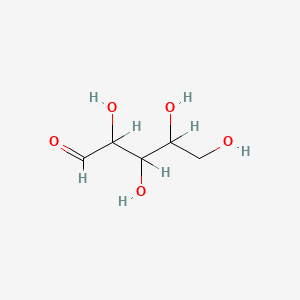

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity in mice. Structurally these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to either a C-16 or C-18 hydroxy substituent. 5-POHSA is a FAHFA consisting of palmitoleic acid esterified at the 5th carbon of hydroxy stearic acid. The levels of POHSA are significantly elevated in serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFA improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 5-POHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

科学的研究の応用

Biocatalytic and Chemical Transformations The compound is involved in chemoenzymatic methods for synthesizing various acids, such as azelaic acid, from oleic acid. This process is significant for biotransformation and chemical synthesis, achieving high yields under mild conditions (Koppireddi et al., 2016).

Biolubricant Applications In the context of biolubricants, derivatives of oleic acid, including 5-(9Z-hexadecenoyloxy)-octadecanoic acid, are examined for their low-temperature performance and oxidation stability. These studies contribute to the development of environmentally friendly lubricants from plant oils, addressing concerns like oxidative stability (Salimon et al., 2012).

Antibacterial Activity The antibacterial activity of related compounds, such as 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil, has been investigated. Studies indicate significant inhibitory effects on various bacterial strains, demonstrating potential for antimicrobial applications (Pu et al., 2010).

Decarboxylation and Fuel Applications Decarboxylation of fatty acids like oleic acid, a process involving compounds similar to this compound, has implications for creating diesel fuel alternatives. This process yields hydrocarbons simulating petrodiesel fuels, underscoring the versatility of such compounds in energy applications (Knothe et al., 2017).

特性

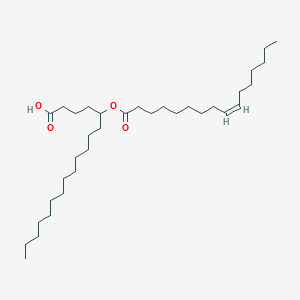

分子式 |

C34H64O4 |

|---|---|

分子量 |

536.9 |

IUPAC名 |

5-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13- |

InChIキー |

HADGPAWFBKHJNM-SQFISAMPSA-N |

SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |

同義語 |

(Z)-5-(hexadec-9-enoyloxy)octadecanoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。